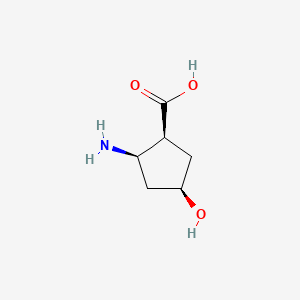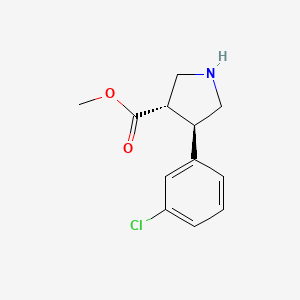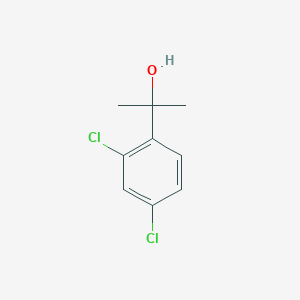
2-(2,4-Dichlorophenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10Cl2O. It is a derivative of phenol, where the phenyl ring is substituted with two chlorine atoms at the 2 and 4 positions, and a hydroxyl group is attached to the second carbon of the propan-2-ol chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(2,4-Dichlorophenyl)propan-2-ol can be synthesized through several methods. One common method involves the reaction of 2,4-dichlorobenzaldehyde with isopropanol in the presence of a catalyst such as sodium borohydride. The reaction proceeds through the reduction of the aldehyde group to form the corresponding alcohol.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dichlorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: 2-(2,4-Dichlorophenyl)propan-2-one
Reduction: 2-(2,4-Dichlorophenyl)propane
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-(2,4-Dichlorophenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dichlorophenyl)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-(2,4-Dichlorophenyl)propan-2-ol can be compared with other similar compounds, such as:
2-(2,4-Dichlorophenyl)propan-2-amine: This compound has an amine group instead of a hydroxyl group, leading to different chemical and biological properties.
2-(2,4-Dichlorophenyl)propan-2-one: The ketone derivative has different reactivity and applications compared to the alcohol.
2-(2,4-Dichlorophenyl)propane: The fully reduced hydrocarbon has distinct physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer unique reactivity and applications.
Propriétés
Formule moléculaire |
C9H10Cl2O |
|---|---|
Poids moléculaire |
205.08 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10Cl2O/c1-9(2,12)7-4-3-6(10)5-8(7)11/h3-5,12H,1-2H3 |
Clé InChI |
REFIOZLZKRPMMY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=C(C=C(C=C1)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


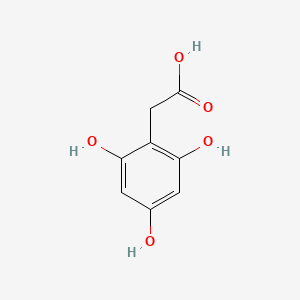
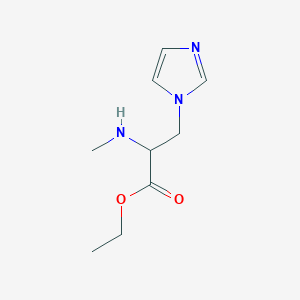
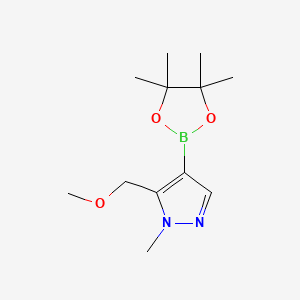
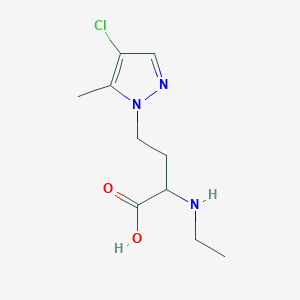

![(1-Propyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl fluoride](/img/structure/B15325685.png)
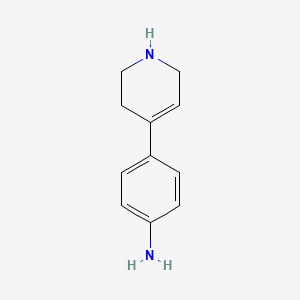
![(2S)-2-[(3-ethylphenyl)methyl]pyrrolidine](/img/structure/B15325708.png)
![Methyl2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetatehydrochloride](/img/structure/B15325714.png)


